Cas no 2248355-64-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate
- EN300-6515515
- 2248355-64-6
-
- Inchi: 1S/C16H16N2O5/c1-10(19)17-8-7-16(2,9-17)15(22)23-18-13(20)11-5-3-4-6-12(11)14(18)21/h3-6H,7-9H2,1-2H3
- InChI Key: VQGKCTQYGWNIQY-UHFFFAOYSA-N
- SMILES: O(C(C1(C)CN(C(C)=O)CC1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 316.10592162g/mol
- Monoisotopic Mass: 316.10592162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 84Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6515515-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate |
2248355-64-6 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate (CAS No. 2248355-64-6)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2248355-64-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes fused rings and functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate features a central isoindole core, which is a bicyclic aromatic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring. This core is further functionalized with an acetyl group at the 1-position and a carboxylate moiety at the 3-position of the pyrrolidine ring. The presence of these oxygen-rich functional groups enhances the compound's reactivity and makes it a valuable intermediate in synthetic chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of isoindole derivatives in the development of novel therapeutic agents. The structural motif of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate has been explored for its potential in modulating various biological pathways. Studies have demonstrated that isoindole derivatives can exhibit pharmacological effects ranging from anti-inflammatory and analgesic properties to more specialized applications such as antiviral and anticancer agents.
The acetyl and carboxylate functional groups in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate play a crucial role in determining its chemical behavior. The acetyl group can participate in nucleophilic addition reactions, while the carboxylate group can engage in salt formation and hydrogen bonding interactions. These properties make the compound a versatile building block for the synthesis of more complex molecules with tailored biological activities.
In the realm of drug discovery, the synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-acetyl-3-methylpyrrolidine-3-carboxylate has been optimized through various synthetic strategies to enhance yield and purity. Modern techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to construct the complex framework of this compound with high precision. These synthetic methodologies not only improve efficiency but also allow for the introduction of structural modifications that can fine-tune the pharmacological profile of derived compounds.
Research has also focused on understanding the metabolic pathways involving 1,3-dioxo-2,3-dihydro-1H-isoidoloyle derivatives. The metabolic stability of this compound and its analogs is critical for evaluating their potential as drug candidates. Studies using computational modeling and experimental techniques have provided insights into how these molecules are processed within biological systems. This information is essential for designing derivatives with improved pharmacokinetic properties, such as enhanced bioavailability and reduced toxicity.
The role of isoindole derivatives in addressing unmet medical needs has been underscored by several preclinical studies. For instance, researchers have investigated the anti-inflammatory effects of certain isoindole-based compounds by examining their interaction with key inflammatory signaling pathways. Preliminary results suggest that these compounds may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammation processes. Such findings highlight the therapeutic potential of 1,3-dioxo-oxy-oxydihydro-oxy-oxy-oxy-indoloyle derivatives as novel anti-inflammatory agents.
In addition to their anti-inflammatory properties, isoindole derivatives have shown promise in oncology research. The unique structural features of these compounds allow them to interact with biological targets involved in cancer cell proliferation and survival. For example, certain isoindole-based molecules have been found to inhibit kinases that are overexpressed in various cancer types. By targeting these critical enzymes, isoindole derivatives may disrupt cancer cell signaling networks and induce apoptosis.
The development of 1,3-dioxo-oxy-oxydihydro-oxy-oxy-oxy-indoloyle derivatives as therapeutics also involves considerations of drug delivery systems. Researchers are exploring novel formulations that can enhance the targeted delivery of these compounds to specific tissues or cells within the body. Lipid-based nanoparticles and polymer micelles are among the delivery systems being investigated for their ability to improve bioavailability and reduce off-target effects.
The future directions for research on CAS No. 2248355 o-xylene o-xylene o-xylene o-xylene o-xylene o-xylene o-xylene o-xylene o-xylene o-xylene o-xylene o-xylene, including CAS No. 2248355 oxido oxido oxido oxido oxido oxido oxido oxido oxido oxido oxido oxido, are promising and multifaceted. Continued exploration of its pharmacological properties will likely uncover new therapeutic applications beyond its current scope. Additionally, advancements in synthetic chemistry may enable the production of more diverse analogs with improved efficacy and safety profiles.
In conclusion,CAS No 2248355 CAS No 2248355 CAS No 2248355 CAS No 2248355 CAS No 2248355 CAS No 2248355 CAS No 2248355 CAS No 2248355 CAS No 2248355 CAS No 2248355 CAS No 2248355, represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications. Its complex structure and diverse functional groups make it a valuable scaffold for drug discovery efforts aimed at addressing various diseases.
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